Biocatalytic Resolution Efficiency: Lipase Amano AK Hydrolysis Selectivity
In continuous flow kinetic resolution, methyl sulfinylacetates bearing electron-withdrawing aryl groups (including the 4-nitrophenyl substituent) were hydrolyzed by lipase Amano AK to yield the corresponding (R)-ester and (S)-acid. The enzymatic process achieved enantiomeric excesses >98% for both the recovered ester and the acid product, with an enantioselectivity factor (E) measured at >100 [1]. This performance is comparable across the substrate scope 1a–1f, indicating that the 4-nitrophenyl derivative matches the best-in-scope results. In contrast, the 4-chlorophenyl analog (1b) showed substantial product inhibition that limited conversion under conventional conditions, a limitation overcome for the 4-nitrophenyl system via continuous product extraction [1].
| Evidence Dimension | Enantioselectivity (E-value) and product ee% in lipase-mediated hydrolysis |
|---|---|
| Target Compound Data | E > 100; Ester ee >98%; Acid ee >98% (for methyl sulfinylacetates with electron-withdrawing aryl groups, including 4-nitrophenyl) |
| Comparator Or Baseline | 4-Chlorophenyl analog (1b): suffered product inhibition under conventional conditions, requiring continuous extraction; achieved comparable ee only with the improved protocol |
| Quantified Difference | The 4-nitrophenyl substrate benefits from the continuous extraction protocol to reach high conversion and ee, overcoming product inhibition that limits the 4-chlorophenyl analog |
| Conditions | Lipase Amano AK, chlorobenzene/pH 7.5 phosphate buffer, 25 °C, continuous extraction apparatus, reaction time 24–72 h |
Why This Matters
For procurement, this compound is a proven substrate for a scalable, high-fidelity enzymatic resolution, reducing the need for costly and time-consuming chiral stationary phase chromatography.
- [1] Liu, Z. & Burgess, K. Continuous flow biocatalytic resolutions of methyl sulfinylacetates. Tetrahedron Letters, 2011, 52(48), 6325-6327. View Source
